molecular formula C10H8N2O2S B2879219 5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester CAS No. 72234-59-4

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester

Cat. No.: B2879219
CAS No.: 72234-59-4
M. Wt: 220.25
InChI Key: FJNHAAAKQDMAHK-UHFFFAOYSA-N
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Description

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Mechanism of Action

Target of Action

Similar compounds have shown potential antimicrobial effects, mainly against gram-positive bacteria .

Mode of Action

For instance, some thiadiazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s plausible that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.

Pharmacokinetics

The compound has a predicted density of 1306±006 g/cm3 , which may influence its distribution and bioavailability in the body.

Result of Action

Based on the antimicrobial activity of similar compounds , it’s plausible that it may lead to the inhibition or death of certain bacteria.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the solubility and therefore the bioavailability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of chlorinated ketones with tosylhydrazine to form an intermediate, which is then cyclized with a sulfur reagent in the presence of a basic medium to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but differ in the substituents attached to the ring.

    Phenyl-substituted heterocycles: Compounds like phenylthiazoles and phenylimidazoles have similar structures but different heterocyclic rings.

Uniqueness

5-Phenyl-[1,2,3]thiadiazole-4-carboxylic acid methyl ester is unique due to the combination of the phenyl group and the ester functional group on the thiadiazole ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-phenylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-9(15-12-11-8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNHAAAKQDMAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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